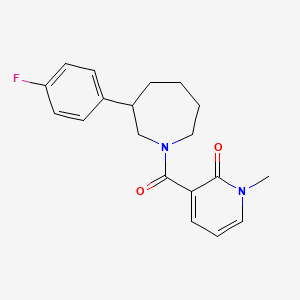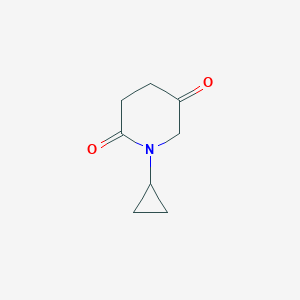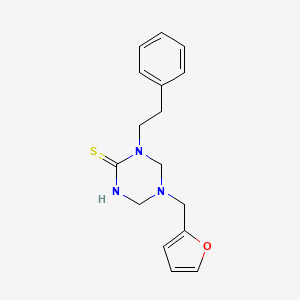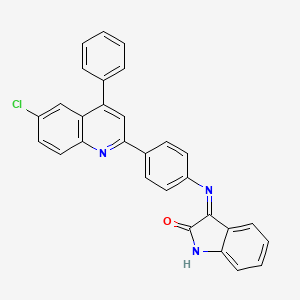
3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is also known as F15599 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
Novel Synthesis Pathways
Research has developed novel synthetic pathways for creating complex fluorinated compounds, including those with pyridine and azepane structures, which are essential in medicinal chemistry for their potential biological activities. These methods involve intricate steps like Ireland-Claisen and aza-Cope rearrangements, demonstrating the compound's relevance in synthetic organic chemistry for creating pharmacologically relevant structures (Wittmann et al., 2006).
Enzyme Inhibition
Compounds with azepane derivatives have been studied for their inhibitory activity against specific enzymes, such as protein kinase B (PKB-alpha), a target in cancer research. The structural optimization of such compounds highlights their application in drug discovery, particularly in designing new therapeutic agents with improved plasma stability and efficacy (Breitenlechner et al., 2004).
Photophysical Properties
The study of fluorophores, such as those based on boron dipyrromethene (BODIPY) structures, reveals the compound's potential application in developing new fluorescent materials. These materials are crucial for biological imaging and sensing applications, where their photostability and brightness are of paramount importance (Boens et al., 2019).
Organocatalysis
Zwitterionic salts derived from related compounds have been used as organocatalysts in transesterification reactions, indicating the compound's potential utility in green chemistry and catalysis. These findings open pathways for the development of environmentally friendly catalytic processes (Ishihara et al., 2008).
特性
IUPAC Name |
3-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTITUQZHJZJCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864019.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)


![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)


![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)
![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)
![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

